molecular formula C9H8F3N3O B12108272 3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one

3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B12108272
M. Wt: 231.17 g/mol
InChI Key: NUXIDGHXQBJNAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one: , also known by its chemical formula , is a heterocyclic organic compound.

  • It belongs to the quinazolinone family and features a trifluoromethyl group (CF3) attached to the 6-position of the quinazolinone ring system.
  • The compound exhibits interesting pharmacological properties and has applications in various fields.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

    • Industrial Production Methods :
      • Industrial-scale production may involve variations of the above synthetic route, optimized for efficiency and yield.
  • Chemical Reactions Analysis

    • Reactivity :
      • 3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one can undergo various reactions, including oxidation , reduction , and substitution .
    • Common Reagents and Conditions :
      • Oxidation : Reagents like manganese dioxide (MnO2) or hydrogen peroxide (H2O2) can be used.
      • Reduction : Hydrazine hydrate (N2H4·H2O) or sodium borohydride (NaBH4) are suitable reducing agents.
      • Substitution : Halogenation (e.g., bromination or chlorination ) can occur at the 6-position.
    • Major Products :
      • The specific products depend on the reaction conditions and reagents used.
  • Scientific Research Applications

    • Chemistry : Used as a building block in the synthesis of more complex molecules.
    • Biology : Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
    • Medicine : May have applications in drug discovery due to its unique structure.
    • Industry : Used in the development of specialty chemicals.
  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar Compounds :
      • 6-Aminoquinazolin-4(3H)-one : Lacks the trifluoromethyl group.
      • 6-Chloroquinazolin-4(3H)-one : Contains a chlorine atom instead of the trifluoromethyl group.
      • 6-Methylquinazolin-4(3H)-one : Features a methyl group at the 6-position.
    • Uniqueness :
      • The trifluoromethyl substitution imparts distinct chemical properties and potential biological activities.

    Remember that this compound’s applications continue to be explored, and ongoing research may reveal additional uses and mechanisms.

    Properties

    Molecular Formula

    C9H8F3N3O

    Molecular Weight

    231.17 g/mol

    IUPAC Name

    3-amino-6-(trifluoromethyl)-1,4-dihydroquinazolin-2-one

    InChI

    InChI=1S/C9H8F3N3O/c10-9(11,12)6-1-2-7-5(3-6)4-15(13)8(16)14-7/h1-3H,4,13H2,(H,14,16)

    InChI Key

    NUXIDGHXQBJNAU-UHFFFAOYSA-N

    Canonical SMILES

    C1C2=C(C=CC(=C2)C(F)(F)F)NC(=O)N1N

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.